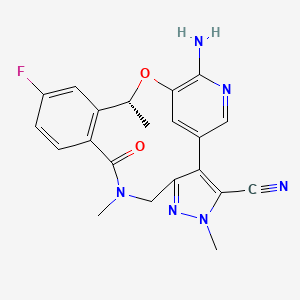

Lorlatinib

Description

Structure

3D Structure

Properties

IUPAC Name |

(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXWYSCJSQVBQM-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027944 | |

| Record name | Lorlatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454846-35-5 | |

| Record name | (10R)-7-Amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-2H-4,8-methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1454846-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorlatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454846355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorlatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lorlatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LORLATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSP71S83EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lorlatinib's Mechanism of Action Against ALK Mutations: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lorlatinib (brand name Lorbrena®) is a third-generation, ATP-competitive, small-molecule tyrosine kinase inhibitor (TKI) that potently targets anaplastic lymphoma kinase (ALK) and ROS1 rearrangements.[1][2] Developed to address the challenge of acquired resistance to earlier-generation ALK inhibitors, this compound exhibits broad activity against a wide spectrum of ALK mutations, including the highly refractory G1202R solvent front mutation.[3][4] Its macrocyclic chemical structure contributes to its high potency and metabolic stability. Furthermore, this compound is designed to penetrate the central nervous system (CNS), a common site of metastasis for ALK-positive non-small cell lung cancer (NSCLC).[3][5] This guide provides a comprehensive technical overview of this compound's mechanism of action, its efficacy against various ALK mutations, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

This compound functions by competitively binding to the ATP-binding pocket of the ALK tyrosine kinase domain.[2][6] This binding prevents the phosphorylation of ALK and subsequently inhibits the activation of downstream signaling pathways crucial for cancer cell proliferation and survival. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[7] By blocking these signals, this compound induces apoptosis (programmed cell death) in ALK-driven tumor cells.[7]

Visualization of this compound's Core Mechanism

Efficacy Against ALK Mutations: Quantitative Data

This compound demonstrates potent inhibitory activity against wild-type ALK and a wide array of clinically relevant single and compound ALK mutations that confer resistance to first and second-generation TKIs. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against various ALK mutations from preclinical studies.

| ALK Mutation Status | This compound IC50 (nM) | Reference(s) |

| Wild-Type (Non-mutant) | < 1 | [3][8] |

| Single Mutations | ||

| L1196M | 18 | [8] |

| G1202R | 37 - 80 | [3][8] |

| F1174L | 0.2 | [9] |

| I1171N/S/T | Potent activity | [10] |

| G1269A | Potent activity | [4] |

| Compound Mutations | ||

| G1202R + L1196M | 1116 | [8] |

| F1174L + G1202R | 26 | [11] |

| F1174L + L1196M | 12 | [11] |

| R1275Q + G1202R | 40 | [11] |

| R1275Q + L1196M | 8 | [11] |

| C1156Y + L1198F | Resistance | [12] |

Table 1: In Vitro Cellular IC50 Values of this compound Against Various ALK Mutations.

| ALK TKI | G1202R IC50 (nM) | Reference(s) |

| This compound | 80 | [3] |

| Crizotinib | 560 | [3] |

| Ceritinib | 309 | [3] |

| Alectinib | 595 | [3] |

Table 2: Comparison of IC50 Values of Different ALK TKIs Against the G1202R Mutation.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound's mechanism of action.

ALK Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the ALK kinase domain.

Principle: The assay quantifies the phosphorylation of a peptide substrate by the recombinant ALK kinase domain in the presence of varying concentrations of this compound.

General Protocol:

-

Reagents and Materials: Recombinant human ALK kinase domain (wild-type or mutant), biotinylated peptide substrate, ATP, kinase reaction buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. In a 96-well plate, incubate the ALK kinase domain with serially diluted this compound for a predetermined period at room temperature. b. Initiate the kinase reaction by adding the peptide substrate and ATP. c. Incubate the reaction mixture at 37°C for a specified time. d. Stop the reaction and quantify the amount of ADP produced (in the case of ADP-Glo™) or phosphorylated substrate. e. Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability/Proliferation Assay

This assay assesses the effect of this compound on the viability and proliferation of ALK-driven cancer cell lines.

Principle: Metabolically active cells reduce a substrate (e.g., resazurin, MTT, or a component of CellTiter-Glo®) into a detectable product (fluorescent or luminescent). The signal intensity is proportional to the number of viable cells.

General Protocol (using CellTiter-Glo®):

-

Cell Culture: Seed ALK-positive cancer cell lines (e.g., H3122, Ba/F3 expressing EML4-ALK) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for 72 hours.

-

Lysis and Signal Detection: a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal. c. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescent signal to the vehicle-treated control and calculate the percentage of cell viability. Determine the IC50 value by plotting cell viability against this compound concentration.[13][14]

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Principle: Human ALK-positive tumor cells are implanted into immunocompromised mice. The effect of this compound treatment on tumor growth is then monitored.

General Protocol:

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject ALK-positive cancer cells into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound orally at specified doses and schedules.

-

Monitoring: Measure tumor volume and mouse body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates between the this compound-treated and control groups to assess efficacy.[14]

Visualization of Experimental Workflow

References

- 1. Pharmacological and clinical properties of this compound in the treatment of ALK-rearranged advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer [pubmed.ncbi.nlm.nih.gov]

- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALK Resistance Mutations and Efficacy of this compound in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: an additional option for ALK-positive non-small cell lung cancer? - Mogenet - Translational Lung Cancer Research [tlcr.amegroups.org]

- 6. From Development to Place in Therapy of this compound for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC) [mdpi.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. benchchem.com [benchchem.com]

The Discovery and Rational Design of Lorlatinib: A Third-Generation ALK/ROS1 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lorlatinib (marketed as Lorbrena® and Lorviqua®) is a potent, third-generation, ATP-competitive, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] Developed by Pfizer, it represents a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first- and second-generation ALK inhibitors or have central nervous system (CNS) metastases.[3][4] This technical guide provides an in-depth overview of the discovery and rational drug design of this compound, detailing the experimental methodologies, summarizing key quantitative data, and visualizing the underlying biological pathways and design logic.

Introduction: The Challenge of Acquired Resistance in ALK-Positive NSCLC

Chromosomal rearrangements involving the ALK gene are found in approximately 3-5% of NSCLC cases, leading to the expression of oncogenic fusion proteins that drive tumor growth and survival.[5] The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of this NSCLC subtype. However, the efficacy of first-generation (crizotinib) and second-generation (e.g., alectinib, ceritinib, brigatinib) inhibitors is often limited by the emergence of acquired resistance.[1][6][7]

Mechanisms of resistance to earlier-generation ALK inhibitors are broadly categorized as:

-

On-target resistance: Secondary mutations within the ALK kinase domain that interfere with drug binding. A notable example is the G1202R "solvent front" mutation, which confers broad resistance to second-generation TKIs.[8][9] Other common resistance mutations include L1196M (the "gatekeeper" mutation), G1269A, and F1174C/L.[10][11]

-

Off-target resistance: Activation of bypass signaling pathways that circumvent the need for ALK signaling, such as the activation of EGFR or MET pathways.[12]

-

Pharmacokinetic limitations: Insufficient drug exposure in sanctuary sites like the central nervous system (CNS), leading to the progression of brain metastases.[8]

The development of this compound was a direct response to these challenges, with a rational design strategy aimed at creating a potent inhibitor with broad activity against known ALK resistance mutations and excellent CNS penetration.[3][13]

Rational Drug Design of this compound

The discovery of this compound was guided by a structure-based drug design and property-based optimization strategy.[4][13] The key objectives were to develop a compound that could:

-

Inhibit a wide spectrum of ALK resistance mutations: This required a molecule that could accommodate the steric hindrance and conformational changes induced by mutations like G1202R.

-

Achieve therapeutic concentrations in the brain: This necessitated high passive permeability and low susceptibility to efflux transporters at the blood-brain barrier.[14][15]

-

Maintain high potency and selectivity for ALK and ROS1: To maximize efficacy and minimize off-target toxicities.

The design process led to the development of a novel macrocyclic chemical scaffold.[13] This macrocyclic structure helps to pre-organize the molecule in a bioactive conformation for binding to the ATP-binding pocket of ALK, contributing to its high potency.[2] Furthermore, the compact, rigid nature of the macrocycle, combined with optimized physicochemical properties, resulted in low P-glycoprotein (P-gp) efflux and excellent brain penetration.[2]

Logical Workflow for this compound's Design

Caption: Rational drug design workflow for this compound.

Signaling Pathways Targeted by this compound

This compound exerts its therapeutic effect by inhibiting the constitutive activation of ALK and ROS1 fusion proteins. These fusion proteins, resulting from chromosomal rearrangements, are potent oncogenic drivers that activate a network of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

ALK and ROS1 Signaling Pathways

Both ALK and ROS1 are receptor tyrosine kinases that, upon oncogenic fusion, activate several key downstream signaling cascades, including:[5][16]

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.

-

JAK-STAT Pathway: Involved in cell survival, proliferation, and immune evasion.

The constitutive activation of these pathways by ALK/ROS1 fusion proteins leads to uncontrolled cell division and tumor progression.

Caption: Simplified ALK and ROS1 downstream signaling pathways inhibited by this compound.

Quantitative Data

Table 1: In Vitro Potency of this compound (IC50 and Ki Values)

| Target | Assay Type | Cell Line/System | IC50 (nM) | Ki (nM) | Reference(s) |

| ROS1 (Wild-Type) | Kinase Assay | - | - | <0.025 | [14][17] |

| ALK (Wild-Type) | Kinase Assay | - | - | <0.07 | [14][17] |

| ALK L1196M | Kinase Assay | - | - | 0.7 | [17][18] |

| ALK L1196M | Phospho-ALK ELISA | NIH-3T3 | 15-43 | - | [18] |

| ALK G1269A | Phospho-ALK ELISA | NIH-3T3 | 14-80 | - | [18] |

| ALK 1151Tins | Phospho-ALK ELISA | NIH-3T3 | 38-50 | - | [18] |

| ALK G1202R | Phospho-ALK ELISA | NIH-3T3 | 77-113 | - | [14][18] |

| EML4-ALK v1 | Cell Viability | Ba/F3 | 18 | - | [10] |

| EML4-ALK G1202R | Cell Viability | Ba/F3 | 37 | - | [10] |

| EML4-ALK G1202R/L1196M | Cell Viability | Ba/F3 | 1,116 | - | [10] |

| CD74-ROS1 | Cell Viability | Ba/F3 | 0.6 | - | [19] |

| SLC34A2-ROS1 | Cell Viability | HCC78 | 1.3 | - | [19] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Preclinical Pharmacokinetics of this compound in Mice

| Parameter | Value | Unit | Administration | Reference(s) |

| Cmax | 2,705.68 ± 539.78 | µg/L | 10 mg/kg (oral) | [20] |

| Tmax | 0.625 ± 0.231 | h | 10 mg/kg (oral) | [20] |

| Half-life (t1/2) | 2.7 | h | 10 mg/kg (oral) | [19] |

| Bioavailability | 100% | - | 10 mg/kg (oral) vs 1 mg/kg (i.v.) | [19] |

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax.

Table 3: Clinical Efficacy of this compound in ALK-Positive NSCLC (CROWN Study - First-Line Treatment)

| Endpoint | This compound | Crizotinib | Hazard Ratio (95% CI) | Reference(s) |

| 12-Month Progression-Free Survival | 78% | 39% | 0.28 (0.19-0.41) | [21] |

| Objective Response Rate (ORR) | 76% | 58% | - | [21] |

| Intracranial ORR (patients with baseline CNS mets) | 82% | 23% | - | [21] |

| Intracranial Complete Response (patients with baseline CNS mets) | 71% | 8% | - | [21] |

Experimental Protocols

Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of this compound against wild-type and mutant ALK and ROS1 kinases.

Methodology (Biochemical Kinase Assay):

-

Recombinant human ALK or ROS1 kinase domains (wild-type or mutant) are used.

-

The kinase reaction is typically initiated in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).

-

This compound is added at various concentrations to determine its inhibitory effect.

-

Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (33P-ATP) or fluorescence-based detection.

-

Data are plotted as a percentage of inhibition versus log-transformed inhibitor concentration to calculate Ki or IC50 values.

Cellular Proliferation Assays

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells driven by ALK or ROS1 fusion proteins.

Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

-

Engineered cell lines (e.g., Ba/F3 cells expressing EML4-ALK or various mutants) or human NSCLC cell lines (e.g., H3122, HCC78) are seeded in 96-well plates.[22][23]

-

Cells are incubated with serial dilutions of this compound for a specified period (typically 72 hours).[22][24]

-

The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

Dose-response curves are generated to determine the IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%.[22]

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of this compound in animal models of ALK- or ROS1-driven cancer.

Methodology (Xenograft Mouse Model):

-

Human NSCLC cells (e.g., H3122) or engineered Ba/F3 cells expressing ALK/ROS1 fusions are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID mice).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose and schedule (e.g., 10 mg/kg, once daily).[19][20] The control group receives a vehicle solution.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, tumors may be excised for further analysis (e.g., Western blotting for target engagement, immunohistochemistry).

-

Efficacy is assessed by comparing tumor growth inhibition between the this compound-treated and control groups.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical experimental workflow for this compound.

Conclusion

The discovery and development of this compound exemplify a successful application of rational, structure-based drug design to address significant clinical challenges in oncology. By specifically engineering a molecule to overcome known resistance mechanisms and to penetrate the central nervous system, researchers have provided a highly effective therapeutic option for patients with ALK- and ROS1-positive NSCLC. The comprehensive preclinical and clinical data underscore its potent and broad-spectrum activity, establishing this compound as a critical component in the treatment armamentarium for this patient population. Continued research into mechanisms of resistance to this compound itself will be crucial for the development of next-generation inhibitors and combination strategies to further improve patient outcomes.

References

- 1. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. [themednet.org]

- 2. From Development to Place in Therapy of this compound for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALK Resistance Mutations and Efficacy of this compound in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

- 6. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanisms of resistance to second- and third-generation ALK inhibitors and strategies to overcome such resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms of resistance after crizotinib or second-generation ALK therapy in advanced non-small cell lung cancer - Remon - Precision Cancer Medicine [pcm.amegroups.org]

- 13. From bench to market: The discovery and development of this compound - American Chemical Society [acs.digitellinc.com]

- 14. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of this compound After Single and Multiple Dosing in Patients with Anaplastic Lymphoma Kinase (ALK)-Positive Non-Small Cell Lung Cancer: Results from a Global Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. cancer-research-network.com [cancer-research-network.com]

- 20. Pharmacokinetic Study and Tissue Distribution of this compound in Mouse Serum and Tissue Samples by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. reactionbiology.com [reactionbiology.com]

The Structure-Activity Relationship of Lorlatinib: A Technical Guide for Drug Development Professionals

Abstract

Lorlatinib (PF-06463922) is a third-generation, macrocyclic, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2][3] Developed to address the clinical challenges of acquired resistance to earlier-generation ALK inhibitors and to effectively penetrate the central nervous system (CNS), this compound exhibits a unique pharmacological profile.[4][5] Its design was a direct response to the emergence of solvent-front mutations in the ALK kinase domain, most notably the G1202R mutation, which confers broad resistance to second-generation ALK tyrosine kinase inhibitors (TKIs).[4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies that culminated in the discovery of this compound, detailing the impact of structural modifications on its potency, selectivity, and ability to overcome resistance. This document also outlines the key experimental protocols employed in its evaluation and the signaling pathways it targets.

Introduction: The Rationale for a Third-Generation ALK Inhibitor

The development of targeted therapies against ALK fusion proteins has revolutionized the treatment of a subset of non-small cell lung cancer (NSCLC). However, the clinical efficacy of first-generation (crizotinib) and second-generation (alectinib, ceritinib, brigatinib) ALK inhibitors is often limited by the development of acquired resistance.[4][5] A primary mechanism of this resistance is the emergence of secondary mutations within the ALK kinase domain.[4] The G1202R mutation, in particular, proved to be a significant clinical hurdle, rendering previous inhibitors ineffective.[4] Furthermore, the brain is a common site for metastatic progression, highlighting the need for ALK inhibitors with improved CNS penetration.[4]

The discovery of this compound was the result of a deliberate, structure-based drug design strategy aimed at creating a potent, selective, and brain-penetrant ALK inhibitor with broad-spectrum activity against known resistance mutations.[1][6] The innovative macrocyclic structure of this compound is a key feature that distinguishes it from its predecessors and is fundamental to its unique therapeutic properties.[1][6]

Core Structure and Key Pharmacophoric Features

This compound is a macrocyclic compound characterized by a 12-membered ring that constrains the molecule into a specific bioactive conformation. This macrocycle is fused to a 7-amino-3-cyano-pyrazole moiety, which serves as a key pharmacophore, and a fluorinated phenyl ring.

The macrocyclic design was instrumental in achieving the desired pharmacological profile. It provided a rigid scaffold that could be optimized for high-affinity binding to the ATP pocket of both wild-type and mutant ALK, while also conferring favorable physicochemical properties for oral bioavailability and CNS penetration.[1]

Structure-Activity Relationship (SAR) Studies

The SAR studies of this compound and its analogs focused on optimizing potency against wild-type ALK and a panel of clinically relevant resistance mutations, while also fine-tuning selectivity and pharmacokinetic properties.

The Pyrazole Nitrile Group: A Key Determinant of Selectivity

A critical finding in the early SAR studies was the role of the nitrile group on the pyrazole ring. While bulkier substituents at this position could increase potency against ALK, the nitrile group was found to be optimal for achieving selectivity against other kinases, such as TrkB.[7] This balance between potency and selectivity was a key consideration in the selection of this compound as the clinical candidate.

The Macrocyclic Ring: Impact on Potency and Resistance Profile

The macrocyclic scaffold was systematically modified to explore its impact on biological activity. The size and composition of the macrocycle were found to be critical for maintaining potency against a wide range of ALK mutations. The final 12-membered ring of this compound was optimized to fit within the ATP-binding site of ALK, even in the presence of sterically bulky resistance mutations like G1202R.

SAR of this compound Analogs Against Compound Mutations

More recent studies have explored the SAR of this compound analogs against complex, compound mutations in the ALK kinase domain that can arise after treatment with this compound. These studies have identified analogs with differential activity against various compound mutations. For example, certain analogs show enhanced potency against G1202R-containing compound mutations, while others are more effective against I1171N/S-based compound mutations.[6] This highlights the potential for developing next-generation ALK inhibitors tailored to specific resistance profiles.

Quantitative SAR Data

The following tables summarize the in vitro inhibitory activity of this compound and selected analogs against wild-type ALK and various mutant forms.

Table 1: In Vitro Activity of this compound Against ALK and ROS1

| Target | Assay Type | IC50 / Ki (nM) |

| Wild-type ALK | Ki | <0.07 |

| ALK L1196M | Ki | 0.7 |

| ALK L1196M | IC50 (Phosphorylation) | 15-43 |

| ALK G1269A | IC50 (Phosphorylation) | 14-80 |

| ALK I1151Tins | IC50 (Phosphorylation) | 38-50 |

| ALK G1202R | IC50 (Phosphorylation) | 77-113 |

| ROS1 | Ki | <0.025 |

| Data sourced from MedChemExpress.[8] |

Table 2: Cellular IC50 Values of this compound and Analogs Against Single and Compound ALK Mutations

| ALK Status | This compound IC50 (nM) | Analog LA7 IC50 (nM) | Analog LA9 IC50 (nM) |

| EML4-ALK WT | 1.8 | 1.5 | 1.7 |

| EML4-ALK G1202R | 37.0 | 25.0 | 12.0 |

| EML4-ALK I1171N | 18.0 | 7.0 | 22.0 |

| EML4-ALK I1171S | 22.0 | 9.0 | 25.0 |

| EML4-ALK L1196M | 18.0 | 15.0 | 10.0 |

| EML4-ALK G1202R + I1171N | 1116.0 | 850.0 | 350.0 |

| EML4-ALK G1202R + L1196M | 1116.0 | - | - |

| Data adapted from "Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer".[6][9] |

Experimental Protocols

The discovery and development of this compound involved a suite of standardized and specialized experimental protocols to assess its synthesis, biochemical activity, cellular effects, and in vivo efficacy.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that utilizes a convergent approach, culminating in a key Suzuki cross-coupling reaction and a subsequent macrolactamization to form the characteristic 12-membered ring.[1][4]

Key Synthetic Steps:

-

Preparation of the Aminopyrazole Fragment: This involves the bis-bromination of a pyrazole ester, followed by N-methylation and conversion of the ester to a nitrile.[1]

-

Preparation of the Borylated Aryl Fragment: This fragment is prepared through an enantioselective reduction of a commercial ketone, followed by the formation of a pyridine ether linkage, carbonylation, bromination, and a Miyaura borylation.[1][4]

-

Suzuki Cross-Coupling: The aminopyrazole and borylated aryl fragments are coupled using a palladium catalyst.[4]

-

Macrolactamization: The final macrocyclic ring is formed via an amide bond formation, typically using a coupling reagent such as HATU under high-dilution conditions to favor the intramolecular reaction.[1][4]

In Vitro Kinase Inhibition Assays

Biochemical assays are employed to determine the direct inhibitory activity of this compound and its analogs against purified ALK and ROS1 kinase domains.

General Protocol (Luminescent Kinase Assay, e.g., ADP-Glo™):

-

Reagents: Recombinant human wild-type or mutant ALK/ROS1 kinase domain, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), ATP, and the test compound (this compound or analog).

-

Procedure:

-

The kinase, substrate, and test compound are incubated in a buffer solution.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a luciferase-based detection system.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for evaluating the on-target activity of this compound in a more physiologically relevant context.

Cell Viability and Proliferation Assays (e.g., CellTiter-Glo®, MTT):

-

Cell Lines: Ba/F3 murine pro-B cells engineered to express various EML4-ALK fusion proteins (wild-type and mutant) are commonly used. Human NSCLC cell lines harboring ALK rearrangements (e.g., H3122) are also employed.

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere or stabilize.

-

The cells are treated with a range of concentrations of the test compound.

-

After a defined incubation period (typically 72 hours), a reagent that measures cell viability (e.g., by quantifying ATP levels or metabolic activity) is added.

-

The signal (luminescence or absorbance) is measured using a plate reader.

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth or viability by 50%, is determined.

Target Engagement Assays (Western Blotting):

-

Procedure:

-

ALK-positive cells are treated with the test compound for a specified duration.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

The levels of phosphorylated ALK (pALK) and total ALK are detected using specific antibodies.

-

-

Analysis: A reduction in the pALK/total ALK ratio indicates target engagement and inhibition of ALK kinase activity.

In Vivo Efficacy Models

Subcutaneous xenograft models in immunocompromised mice are used to assess the anti-tumor activity of this compound in vivo.

General Protocol:

-

Model: Human ALK-positive NSCLC cells are implanted subcutaneously into mice.

-

Treatment: Once tumors reach a specified volume, mice are randomized to receive either vehicle control or this compound, administered orally.

-

Endpoints: Tumor volume is measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pALK).

-

Analysis: The efficacy of this compound is determined by its ability to inhibit tumor growth compared to the control group.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the kinase activity of ALK and ROS1, thereby blocking downstream signaling pathways that are critical for cancer cell proliferation and survival.

// Nodes Ligand [label="Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; ALK [label="ALK Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand -> ALK [label="Activation"]; ALK -> RAS [color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"];

ALK -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> mTOR [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"];

ALK -> JAK [color="#5F6368"]; JAK -> STAT3 [color="#5F6368"]; STAT3 -> Proliferation [color="#5F6368"];

ALK -> PLCg [color="#5F6368"]; PLCg -> Proliferation [color="#5F6368"];

This compound -> ALK [label="Inhibition", color="#EA4335", style=bold, arrowhead=tee]; }

Figure 1: Simplified ALK signaling pathway and the inhibitory action of this compound.

ALK activation, either through ligand binding or as a result of an oncogenic fusion event, leads to the autophosphorylation of its kinase domain. This, in turn, triggers the activation of several key downstream signaling cascades, including:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival.

-

PI3K-AKT-mTOR Pathway: This cascade is a critical regulator of cell growth, metabolism, and survival.

-

JAK-STAT Pathway: This pathway is involved in the transcriptional regulation of genes that control cell survival and proliferation.

-

PLCγ Pathway: Activation of PLCγ leads to the generation of second messengers that influence various cellular processes.

By inhibiting ALK, this compound effectively shuts down these pro-oncogenic signaling networks, leading to the inhibition of tumor cell growth and the induction of apoptosis.

Mechanisms of Resistance to this compound

Despite its broad activity, resistance to this compound can develop through several mechanisms:

-

On-Target (ALK-dependent) Resistance: This typically involves the acquisition of new, compound mutations in the ALK kinase domain that reduce the binding affinity of this compound.[10][11] Examples include G1202R/G1269A and C1156F/L1198F.[11]

-

Off-Target (ALK-independent) Resistance: This occurs through the activation of bypass signaling pathways that circumvent the need for ALK signaling.[10][11] Examples include the hyperactivation of EGFR or the PI3K/AKT and RAS/MAPK pathways through other mechanisms.[11]

// Nodes Start [label="Start:\nIdentification of Clinical Need\n(Resistance to 2nd Gen TKIs)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SBDD [label="Structure-Based Drug Design\n(SBDD) & Analog Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Biochem [label="Biochemical Assays\n(In Vitro Kinase Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellBased [label="Cell-Based Assays\n(Potency, Target Engagement)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Efficacy Models\n(Xenografts)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKPD [label="Pharmacokinetics &\nPharmacodynamics (PK/PD)", fillcolor="#F1F3F4", fontcolor="#202124"]; LeadOp [label="Lead Optimization", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Candidate [label="Selection of this compound\n(PF-06463922)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Clinical [label="Clinical Trials", fillcolor="#F1F3F4", fontcolor="#202124"]; Approval [label="FDA Approval", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> SBDD [color="#5F6368"]; SBDD -> Biochem [color="#5F6368"]; Biochem -> CellBased [color="#5F6368"]; CellBased -> LeadOp [label="SAR Data", color="#5F6368"]; LeadOp -> SBDD [label="Iterative Design", color="#5F6368"]; LeadOp -> InVivo [label="Optimized Compounds", color="#5F6368"]; InVivo -> PKPD [color="#5F6368"]; PKPD -> LeadOp [label="In Vivo Data", color="#5F6368"]; LeadOp -> Candidate [label="Final Selection", color="#5F6368"]; Candidate -> Clinical [color="#5F6368"]; Clinical -> Approval [color="#5F6368"]; }

Figure 2: General experimental workflow for the discovery and development of this compound.

Conclusion

The discovery of this compound is a landmark achievement in rational drug design, demonstrating how a deep understanding of resistance mechanisms can guide the development of highly effective targeted therapies. The unique macrocyclic structure of this compound is central to its ability to overcome a broad range of ALK resistance mutations, including the formidable G1202R mutation, and to effectively treat CNS metastases. The ongoing study of this compound's SAR, particularly in the context of emerging compound mutations, will continue to inform the design of the next generation of ALK inhibitors, with the goal of further extending the survival of patients with ALK-positive cancers. This technical guide provides a foundational understanding of the key SAR principles and experimental methodologies that underpinned the successful development of this important therapeutic agent.

References

- 1. How to synthesize this compound?_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Preclinical Pharmacology of Lorlatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorlatinib (PF-06463922) is a third-generation, ATP-competitive, small-molecule tyrosine kinase inhibitor (TKI) that potently targets Anaplastic Lymphoma Kinase (ALK) and ROS1 proto-oncogene 1 (ROS1) rearrangements.[1][2] Developed to address the challenges of acquired resistance to earlier-generation ALK inhibitors and to effectively penetrate the blood-brain barrier, this compound has demonstrated significant preclinical and clinical activity in ALK-positive and ROS1-positive non-small cell lung cancer (NSCLC).[3][4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and its activity against a wide spectrum of resistance mutations.

Mechanism of Action

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of ALK and ROS1 kinases, thereby inhibiting their phosphorylation and downstream signaling.[1] This blockade disrupts key cellular pathways involved in cell proliferation, survival, and growth, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][6][7][8] A distinguishing feature of this compound is its macrocyclic structure, which contributes to its high potency and ability to overcome steric hindrance posed by certain resistance mutations that limit the efficacy of its predecessors.[2]

In Vitro Activity

The preclinical efficacy of this compound has been extensively evaluated in a variety of in vitro models, including enzymatic assays and cell-based proliferation and phosphorylation assays.

Kinase Inhibition

This compound demonstrates potent inhibitory activity against wild-type ALK and ROS1, as well as a broad range of clinically relevant ALK resistance mutations.

Table 1: Biochemical IC50 Values of this compound Against Various Kinases

| Kinase Target | IC50 (nM) | Reference(s) |

| ALK (wild-type) | <0.07 | [9] |

| ROS1 (wild-type) | <0.02 | [9] |

| ALK L1196M | 0.7 | [9] |

| ALK G1202R | 80 | [8] |

| ALK G1269A | - | - |

| ALK F1174L | - | - |

| Crizotinib-resistant ALK mutants | Potent Inhibition | [10] |

| Alectinib-resistant ALK mutants | Potent Inhibition | [10] |

Cellular Activity

In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines driven by ALK or ROS1 fusions, including those harboring resistance mutations.

Table 2: Cellular IC50 Values of this compound in ALK/ROS1-Driven Cell Lines

| Cell Line | Genetic Alteration | Cellular IC50 (nM) | Reference(s) |

| Ba/F3 EML4-ALK v1 | EML4-ALK | - | [10] |

| Ba/F3 EML4-ALK G1202R | EML4-ALK G1202R | 37 | [10] |

| Ba/F3 EML4-ALK L1196M | EML4-ALK L1196M | 18 | [10] |

| H3122 | EML4-ALK | - | [10] |

| Kelly | ALK F1174L | - | [11] |

| CHLA-20 | ALK R1275Q | - | [11] |

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have consistently demonstrated the potent anti-tumor activity of this compound.

Tumor Growth Inhibition in Xenograft Models

This compound has shown significant, dose-dependent tumor growth inhibition in mice bearing tumors derived from human NSCLC cell lines with ALK or ROS1 rearrangements. Notably, its efficacy extends to models with intracranial tumors, highlighting its ability to cross the blood-brain barrier.[12][13]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (%) | Reference(s) |

| Karpas-299 (NPM-ALK) | 0.5 mg/kg, twice daily | Full regression | [12] |

| EML4-ALK xenografts | - | Significant | [13] |

| Intracranial ALK-positive tumor models | - | Antitumor activity | [13] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical species, providing insights into its absorption, distribution, metabolism, and excretion. A key feature is its excellent penetration of the central nervous system (CNS).

Table 4: Preclinical Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Reference(s) |

| Tmax (oral, 10 mg/kg) | 0.625 ± 0.231 h | [14] |

| Cmax (oral, 10 mg/kg) | 2705.683 ± 539.779 µg/L | [14] |

| Brain-to-Plasma Ratio (rat) | 0.82 | [15] |

| CSF-to-Free Plasma Ratio (human) | ~0.75-0.77 | [16][17][18] |

Experimental Protocols

Biochemical Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Methodology:

-

Recombinant ALK or ROS1 kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

Serial dilutions of this compound are added to the reaction wells.

-

The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

-

The extent of substrate phosphorylation is quantified using methods such as radiometric assays (incorporation of ³²P), fluorescence-based assays, or luminescence-based ATP consumption assays (e.g., ADP-Glo).

-

IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Cell Viability/Proliferation Assay

Principle: This assay assesses the effect of a compound on the viability and/or proliferation of cancer cells in culture.

Methodology:

-

ALK- or ROS1-driven cancer cell lines are seeded into 96-well plates and allowed to attach overnight.

-

Cells are treated with a range of concentrations of this compound or vehicle control (DMSO).

-

After a defined incubation period (e.g., 72 hours), cell viability is measured using a reagent such as resazurin, MTT, or a luminescent ATP-based assay (e.g., CellTiter-Glo).

-

The signal, which is proportional to the number of viable cells, is read using a microplate reader.

-

IC50 values are calculated by normalizing the data to the vehicle-treated control and fitting to a dose-response curve.[19]

Western Blotting for ALK Phosphorylation

Principle: This technique is used to detect and quantify the levels of phosphorylated ALK and downstream signaling proteins, providing a direct measure of the inhibitor's on-target effect within the cell.

Methodology:

-

ALK-positive cancer cells are treated with various concentrations of this compound for a specified time.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ALK (p-ALK).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The signal is detected using a chemiluminescent substrate and imaged.

-

To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total ALK or a housekeeping protein like GAPDH or β-actin.[6][20][21][22]

In Vivo Tumor Xenograft Study

Principle: This study evaluates the anti-tumor efficacy of a compound in a living organism, typically in immunocompromised mice bearing human tumors.

Methodology:

-

Human cancer cells harboring ALK or ROS1 rearrangements are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors reach a predetermined size, the mice are randomized into treatment and control (vehicle) groups.

-

This compound is administered orally at various doses and schedules.

-

Tumor volume is measured regularly with calipers throughout the study.

-

At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).[12][23][24]

Visualizations

Caption: ALK Signaling Pathway and Inhibition by this compound.

Caption: ROS1 Signaling Pathway and Inhibition by this compound.

Caption: Preclinical Experimental Workflow for this compound Evaluation.

Caption: this compound Overcoming Acquired Resistance to Prior TKIs.

Conclusion

The preclinical data for this compound robustly support its clinical development and use in ALK- and ROS1-positive NSCLC. Its high potency against wild-type and a wide array of mutant kinases, coupled with its excellent CNS penetration, positions it as a critical therapeutic option, particularly for patients who have developed resistance to earlier-generation TKIs or those with brain metastases. The detailed methodologies and comprehensive data presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to further understand and optimize the use of this important targeted therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. cdn.pfizer.com [cdn.pfizer.com]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. This compound Exposure‐Response Analyses for Safety and Efficacy in a Phase I/II Trial to Support Benefit–Risk Assessment in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetic Study and Tissue Distribution of this compound in Mouse Serum and Tissue Samples by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of this compound Cerebrospinal Fluid Concentrations in Relation to Target Concentrations for Anaplastic Lymphoma Kinase (ALK) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prediction of trough concentration and ALK occupancy in plasma and cerebrospinal fluid using physiologically based pharmacokinetic modeling of crizotinib, alectinib, and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Establishment of a Conditional Transgenic Mouse Model Recapitulating EML4-ALK-Positive Human Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Target Profile and Kinase Selectivity of Lorlatinib

Introduction

This compound (PF-06463922) is a third-generation, orally active, ATP-competitive, and macrocyclic tyrosine kinase inhibitor (TKI).[1][2][3] It is a potent, dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1).[3][4][5] Developed by Pfizer, this compound was specifically designed to penetrate the blood-brain barrier and to be effective against a wide range of ALK resistance mutations that emerge during treatment with first- and second-generation ALK inhibitors.[2][3][6] This guide provides a detailed overview of this compound's target profile, kinase selectivity, and the experimental methodologies used for its characterization.

Core Target Profile: ALK and ROS1 Kinases

This compound is a highly potent inhibitor of both wild-type and various mutant forms of ALK and ROS1 kinases.[5][7] Its macrocyclic structure allows for a more effective and stable binding within the ATP-binding pocket of these kinases, leading to the inhibition of their catalytic activity.[1][8] This action blocks downstream signaling pathways that are critical for cell proliferation and survival in tumors driven by these oncogenes.[1][8]

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The tables below summarize its potency against key targets.

Table 1: this compound Inhibitory Activity against ALK and ROS1

| Target | Assay Type | Metric | Value (nM) |

| ROS1 | Biochemical | Ki | <0.025 |

| Wild-type ALK | Biochemical | Ki | <0.07 |

| ALK L1196M | Biochemical | Ki | 0.7 |

| EML4-ALK L1196M | Cellular (Phosphorylation) | IC50 | 15 - 43 |

| EML4-ALK G1269A | Cellular (Phosphorylation) | IC50 | 14 - 80 |

| EML4-ALK I1151Tins | Cellular (Phosphorylation) | IC50 | 38 - 50 |

| EML4-ALK G1202R | Cellular (Phosphorylation) | IC50 | 77 - 113 |

Data sourced from MedChemExpress and other preclinical studies.[9]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. This compound has been profiled against large panels of kinases to determine its selectivity.

In a biochemical assay against 206 recombinant kinases, only a small number of off-target kinases demonstrated significant inhibition, with selectivity margins of less than 100-fold compared to the ALK-L1196M gatekeeper mutant.[1] This high degree of selectivity is a key feature of its design.

Table 2: Off-Target Kinase Activity of this compound

| Kinase Target | Notes |

| TYK1 | Identified as an in vitro target. |

| FER | Identified as an in vitro target. |

| FPS | Identified as an in vitro target. |

| TRKA | Identified as an in vitro target. |

| TRKB | Identified as an in vitro target. |

| TRKC | Identified as an in vitro target. |

| FAK | Identified as an in vitro target. |

| FAK2 | Identified as an in vitro target. |

| ACK | Identified as an in vitro target. |

This list includes kinases identified as in vitro targets of this compound.[7][10] Specific inhibitory concentrations for these off-targets are not consistently reported in publicly available literature.

Signaling Pathways and Mechanism of Action

Aberrant activation of ALK and ROS1 fusion proteins leads to the hyperactivation of multiple downstream signaling pathways that promote cell growth, proliferation, and survival.[11] this compound functions by binding to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation of these critical pathways.[8]

ALK Signaling Pathway Inhibition

Caption: ALK signaling pathway and its inhibition by this compound.

ROS1 Signaling Pathway Inhibition

Caption: ROS1 signaling pathway and its inhibition by this compound.

Resistance to this compound

Despite its broad activity, resistance to this compound can emerge. Mechanisms of resistance are broadly categorized as on-target (involving new mutations in the ALK kinase domain) or off-target (activation of bypass signaling pathways).[12]

-

On-Target Resistance: Sequential therapy with multiple ALK inhibitors can lead to the development of compound mutations (two or more mutations on the same ALK allele).[11][13] While this compound is effective against most single mutations, certain compound mutations, such as G1202R+L1196M, can confer a high level of resistance.[14]

-

Off-Target Resistance: In some cases, resistance is driven by the activation of alternative signaling pathways that bypass the need for ALK signaling, such as mutations in MAP3K1 or NRAS.[12] Primary resistance to this compound is often mediated by these off-target mechanisms.[12]

Experimental Methodologies

The characterization of this compound's target profile and selectivity relies on a suite of standardized biochemical and cell-based assays.

Biochemical Kinase Assays

-

Objective: To determine the direct inhibitory activity (e.g., Ki or IC50) of this compound against purified recombinant kinases.

-

Methodology: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. Detection methods can include radiometric assays (measuring incorporation of 32P-ATP or 33P-ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based assays (e.g., ADP-Glo). This compound's selectivity was evaluated against a panel of over 200 kinases using such methods.[1]

Cellular Phosphorylation Assays

-

Objective: To measure the ability of this compound to inhibit the autophosphorylation of a target kinase within a cellular context.

-

Methodology: Genetically engineered cell lines (e.g., murine NIH-3T3 or Ba/F3) are created to express a specific ALK or ROS1 fusion protein (wild-type or mutant).[1] These cells are treated with a range of this compound concentrations. Following treatment, cell lysates are prepared and the level of phosphorylated kinase is quantified using methods like sandwich ELISA or Western blotting with phospho-specific antibodies.[15]

Cell Viability and Proliferation Assays

-

Objective: To assess the effect of this compound on the survival and growth of cancer cells driven by ALK or ROS1.

-

Methodology: Cancer cell lines (e.g., Ba/F3 expressing EML4-ALK mutants) are cultured in the presence of serial dilutions of this compound for a defined period (e.g., 48-72 hours).[11] Cell viability is then measured using assays that quantify metabolic activity or ATP content, such as CellTiter-Glo (luminescence), MTT/XTT (colorimetric), or SRB/CCK8 assays.[11][15] The IC50 value for cell growth inhibition is then calculated.

Western Blot Analysis

-

Objective: To qualitatively or semi-quantitatively assess the inhibition of the target kinase and its downstream signaling effectors.

-

Methodology: Cells are treated with this compound, lysed, and the proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific antibodies against the phosphorylated and total forms of the target kinase (e.g., p-ALK, total ALK) and downstream proteins (e.g., p-AKT, p-ERK, p-S6).[11] This method confirms that the drug engages its target and effectively blocks the intended signaling cascade.

Experimental Workflow for TKI Characterization

Caption: A typical workflow for characterizing a tyrosine kinase inhibitor.

Conclusion

This compound is a highly potent and selective third-generation TKI targeting ALK and ROS1. Its chemical structure confers significant advantages, including broad activity against numerous resistance mutations and the ability to penetrate the central nervous system. A comprehensive understanding of its target profile, selectivity, and the mechanisms by which resistance can develop is essential for its optimal clinical application and for the development of next-generation therapeutic strategies. The methodologies outlined in this guide represent the standard approaches for the preclinical and clinical characterization of targeted kinase inhibitors like this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. ALK Resistance Mutations and Efficacy of this compound in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. lorbrena.com [lorbrena.com]

- 7. This compound | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Lorbrena (this compound) Approved for the Treatment of Metastatic Non–Small-Cell Lung Cancer with ALK Mutation [ahdbonline.com]

- 11. Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Digging into this compound resistance in ALK-positive lung cancer: an editorial - Facchinetti - Chinese Clinical Oncology [cco.amegroups.org]

- 13. Sequential ALK Inhibitors Can Select for this compound-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

Navigating the Barrier: A Technical Guide to the CNS Penetration of Lorlatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorlatinib is a third-generation, macrocyclic tyrosine kinase inhibitor (TKI) of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which has demonstrated robust and durable intracranial activity in patients with non-small cell lung cancer (NSCLC), a disease state where the development of brain metastases is a common and challenging complication[1][2]. The profound efficacy of this compound in treating and preventing central nervous system (CNS) lesions stems from its rational design to overcome the blood-brain barrier (BBB), a formidable obstacle for most systemic therapies[1][2][3][4]. This technical guide provides an in-depth exploration of the multifaceted mechanisms governing this compound's ability to penetrate the CNS, supported by quantitative data, detailed experimental methodologies, and visual representations of the core biological and experimental processes.

Core Mechanisms of Blood-Brain Barrier Penetration

The superior CNS penetration of this compound is not attributed to a single characteristic but rather a combination of optimized physicochemical properties, nuanced interactions with efflux transporters, and a novel mechanism involving the modulation of the BBB's structural integrity.

Physicochemical Properties Optimized for CNS Entry

This compound's molecular structure was engineered to possess properties conducive to crossing the lipophilic BBB. Unlike many kinase inhibitors that are often large and polar, this compound's design balances the structural requirements for potent kinase inhibition with the physicochemical characteristics favorable for CNS penetration[5]. Its macrocyclic structure contributes to a more lipophilic character compared to its predecessors like crizotinib[6].

| Parameter | Value | Implication for BBB Penetration |

| Molecular Weight | 406.41 g/mol [7] | Favorable (Generally < 500 Da is preferred) |

| Partition Coefficient (logP) | ~2.4[7] | Favorable (Within the optimal range for CNS drugs) |

| Protein Binding (Human Plasma) | 66%[6][8] | Moderate; allows for a significant unbound fraction to cross the BBB |

| Blood-to-Plasma Ratio | 0.99[8][9] | Indicates near-equal distribution between red blood cells and plasma |

| Table 1: Key Physicochemical Properties of this compound. |

Interaction with BBB Efflux Transporters

A critical hurdle for CNS drug delivery is the presence of active efflux transporters at the BBB, primarily P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2), which actively pump xenobiotics back into the bloodstream. This compound was specifically designed to be a poor substrate for these transporters. While not entirely devoid of interaction, its affinity for P-gp and BCRP is significantly lower than that of earlier-generation TKIs, resulting in substantially reduced efflux.

In vitro studies using Madin-Darby canine kidney (MDCK) cells transfected with human efflux transporters quantify this property. The efflux ratio (ER), calculated as the ratio of basal-to-apical permeability over apical-to-basal permeability, indicates the degree of active efflux. An ER greater than 2 is typically considered indicative of active transport. This compound demonstrates ER values close to this threshold, confirming it is only a weak substrate. Furthermore, in vivo studies using P-gp knockout mice revealed a 4-fold increase in this compound brain accumulation compared to wild-type mice, confirming that P-gp does restrict its entry to some extent, but this can be effectively reversed by co-administration of a P-gp inhibitor like elacridar.

Interestingly, while this compound is a poor substrate, it has also been identified as a moderate inducer of P-gp at steady state. This dual characteristic—low substrate affinity and induction of the transporter—is a complex interplay that warrants consideration in drug-drug interaction studies.

Novel Mechanism: Modulation of BBB Tight Junctions

Recent research has unveiled a more active role for this compound in modulating the BBB. Studies in rat models have shown that this compound administration can increase the permeability of the BBB itself[6][7][8]. The proposed mechanism involves the downregulation of Secreted Phosphoprotein 1 (SPP1) gene expression in endothelial cells of the BBB[7][8]. This downregulation leads to a subsequent reduction in the production of Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β)[6][7][8]. These signaling molecules are crucial for maintaining the integrity of the tight junctions between endothelial cells. By inhibiting this pathway, this compound leads to a decrease in the expression of key tight junction proteins, such as Claudin, effectively reducing the "tightness" of the barrier and facilitating its own entry[7][8]. This finding suggests this compound's brain exposure may be enhanced by a BBB disruption-driven mechanism, in addition to its inherent permeability[6].

References

- 1. Post Hoc Analysis of this compound Intracranial Efficacy and Safety in Patients With ALK-Positive Advanced Non-Small-Cell Lung Cancer From the Phase III CROWN Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Shows 'Striking' CNS Activity in ALK Lung Cancer | MedPage Today [medpagetoday.com]

- 3. This compound | 1454846-35-5 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Loratinib (PF-06463922; this compound; lorbrena) | ALK inhibitor | ROS1 inhibitor | ALK/ROS1 dual inhibitor | CAS 1454846-35-5 | Buy Loratinib (PF-06463922; this compound; lorbrena) from Supplier InvivoChem [invivochem.com]

- 8. Post Hoc Analysis of this compound Intracranial Efficacy and Safety in Patients With ALK-Positive Advanced Non–Small-Cell Lung Cancer From the Phase III CROWN Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

Lorlatinib's Activity on ROS1 Fusion Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ROS1 proto-oncogene 1 (ROS1) gene rearrangements define a distinct molecular subgroup of non-small cell lung cancer (NSCLC), occurring in approximately 1-2% of patients, particularly in younger, never-smokers with adenocarcinoma histology.[1][2] These rearrangements lead to the expression of fusion proteins with a constitutively active ROS1 tyrosine kinase domain, which drives oncogenic signaling through various downstream pathways.[1][3] Lorlatinib (PF-06463922) is a third-generation, orally administered, ATP-competitive, and highly brain-penetrant tyrosine kinase inhibitor (TKI) that targets both anaplastic lymphoma kinase (ALK) and ROS1.[4][5][6] It was specifically designed to overcome resistance to earlier-generation TKIs and to effectively cross the blood-brain barrier, a common site of metastasis in ROS1-positive NSCLC.[4][7][8] This guide provides a comprehensive technical overview of the preclinical and clinical activity of this compound against ROS1 fusion proteins.

Mechanism of Action

This compound functions as a potent, reversible, ATP-competitive inhibitor of the ROS1 tyrosine kinase.[4][5] By binding to the ATP-binding pocket of the ROS1 kinase domain, this compound blocks its autophosphorylation and subsequent activation.[5][7] This inhibition disrupts the downstream signaling cascades that are critical for the proliferation and survival of cancer cells driven by ROS1 fusions.[4][7]

The primary signaling pathways activated by ROS1 fusion proteins and subsequently inhibited by this compound include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation.[3][9][10]

-

PI3K/AKT/mTOR Pathway: Vital for cell growth, survival, and proliferation.[3][7][9]

-

JAK/STAT Pathway (specifically STAT3): Involved in cell survival and proliferation.[3][9][10]

-

SHP-2 Signaling: An upstream phosphatase involved in activating the MAPK pathway.[3]

// Edges this compound -> ROS1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Inhibits"]; ROS1 -> SHP2 [arrowhead=vee, color="#202124"]; ROS1 -> PI3K [arrowhead=vee, color="#202124"]; ROS1 -> JAK [arrowhead=vee, color="#202124"];

SHP2 -> RAS [arrowhead=vee, color="#202124"]; RAS -> RAF [arrowhead=vee, color="#202124"]; RAF -> MEK [arrowhead=vee, color="#202124"]; MEK -> ERK [arrowhead=vee, color="#202124"]; ERK -> Proliferation [arrowhead=vee, color="#202124"];

PI3K -> AKT [arrowhead=vee, color="#202124"]; AKT -> mTOR [arrowhead=vee, color="#202124"]; mTOR -> Proliferation [arrowhead=vee, color="#202124"];

JAK -> STAT3 [arrowhead=vee, color="#202124"]; STAT3 -> Proliferation [arrowhead=vee, color="#202124"]; } ROS1 Fusion Protein Signaling and this compound Inhibition.

Preclinical Activity of this compound on ROS1 Fusions

Preclinical studies have demonstrated this compound's potent inhibitory activity against wild-type ROS1 fusion proteins and various acquired resistance mutations.

In Vitro Potency

This compound exhibits subnanomolar cellular potency against a range of oncogenic ROS1 fusion variants, including CD74–ROS1, SLC34A2–ROS1, and FIG–ROS1, by inhibiting ROS1 autophosphorylation.[5] In Ba/F3 cells engineered to express different ROS1 fusions and mutations, this compound has shown significantly greater potency compared to first-generation inhibitors like crizotinib.[11] this compound also uniquely impacts focal adhesion signaling by dually targeting ROS1 and PYK2, which may contribute to its higher cellular potency.[12]

| Cell Line / ROS1 Variant | Inhibitor | IC50 (nmol/L) | Reference |

| Ba/F3 CD74-ROS1 (Wild-Type) | This compound | 0.7 | [11] |

| Ba/F3 CD74-ROS1 (Wild-Type) | Crizotinib | 10.1 | [11] |

| Ba/F3 CD74-ROS1 (Wild-Type) | Entrectinib | 1.1 | [11] |

| Ba/F3 CD74-ROS1 G2032R | This compound | 196.6 | [11] |

| Ba/F3 CD74-ROS1 G2032R | Crizotinib | 1000+ | [11] |

| Ba/F3 CD74-ROS1 G2032R | Entrectinib | 1000+ | [11] |

| Ba/F3 CD74-ROS1 L2086F | This compound | 1000+ | [11] |

| Ba/F3 CD74-ROS1 G2032R/L2086F | This compound | 1000+ | [11] |

| Ba/F3 CD74-ROS1 S1986F/G2032R/L2086F | This compound | 1000+ | [11] |

Table 1: In Vitro IC50 Values of ROS1 Tyrosine Kinase Inhibitors in Ba/F3 Cells.

Activity Against Resistance Mutations

A key feature of this compound is its activity against mutations that confer resistance to other TKIs. While it retains some activity against the common crizotinib-resistant G2032R solvent front mutation, its potency is reduced.[5][11] However, this compound is not sufficiently potent against ROS1 G2032R in a clinical context.[4][13] Preclinical models show that certain mutations, particularly the novel L2086F, confer a high degree of resistance to this compound.[11][14]

In Vivo Models

In vivo studies using tumor xenograft models have confirmed this compound's anti-tumor activity. It has shown efficacy in models of ROS1-positive NSCLC, including those with intracranial tumors, underscoring its ability to penetrate the blood-brain barrier.[15]

Clinical Efficacy of this compound in ROS1-Positive NSCLC

Clinical trials have established the efficacy of this compound in patients with advanced ROS1-positive NSCLC, both in those who are TKI-naïve and those who have been pre-treated with crizotinib.

A pivotal phase 1/2 study (NCT01970865) evaluated this compound in several patient cohorts.[16][17] In TKI-naïve patients, this compound demonstrated robust and durable responses.[16][18] While its activity was more modest in patients who had progressed on crizotinib, it still provided a meaningful clinical benefit, representing an important therapeutic option where few exist.[16][18] A key advantage observed across all patient groups is this compound's substantial intracranial activity.[1][16][18]

| Patient Cohort | Endpoint | Value | Reference |

| TKI-Naïve (n=21) | Objective Response Rate (ORR) | 62% | [13][16] |